molecular formula C11H13N3O3 B15171976 2-amino-3-methyl-4H-imidazol-5-one;benzoic acid

2-amino-3-methyl-4H-imidazol-5-one;benzoic acid

Cat. No.: B15171976
M. Wt: 235.24 g/mol
InChI Key: GBTJJJUANWCFAS-UHFFFAOYSA-N
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Description

4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, benzoate (1:1) is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazol-4-one family, which is known for its diverse applications in medicinal chemistry, natural products, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, benzoate (1:1) can be achieved through various methods. One common approach involves the oxidative condensation of ketones and amidines. This reaction typically uses molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the imidazol-4-one structure . Another method involves heating creatine hydrate with concentrated hydrochloric acid and water, followed by filtration and cooling to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, benzoate (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield diketone derivatives, while reduction reactions can produce reduced imidazol-4-one compounds .

Scientific Research Applications

4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, benzoate (1:1) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its role in biological processes and as a potential therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: The compound is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, benzoate (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazol-4-one derivatives, such as:

Uniqueness

What sets 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, benzoate (1:1) apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

2-amino-3-methyl-4H-imidazol-5-one;benzoic acid

InChI

InChI=1S/C7H6O2.C4H7N3O/c8-7(9)6-4-2-1-3-5-6;1-7-2-3(8)6-4(7)5/h1-5H,(H,8,9);2H2,1H3,(H2,5,6,8)

InChI Key

GBTJJJUANWCFAS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N=C1N.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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